Physical and Chemical Properties This compound is a technical grade powder with an assay of 90%. It has a boiling point of 178-180 °C/0.5 mmHg (lit.) and a melting point of 65-70 °C (lit.) . Its predicted density is 1.139±0.06 g/cm3 .
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone is classified as an aromatic ketone due to the presence of a carbonyl group (C=O) adjacent to aromatic rings. It is often used in organic synthesis and has been studied for its biological activities.
The synthesis of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone can be achieved through several methods, each varying in yield and purity based on reaction conditions. A common synthetic route involves the Friedel-Crafts acylation of 4-chlorobenzoyl chloride with p-toluenesulfonic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction can be summarized as follows:
The molecular structure of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone can be depicted using various structural representations:
O=C(c1ccc(Cl)cc1)Cc2ccc(cc2)C
InChI=1/C15H13ClO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3
The structure consists of two aromatic rings (a chlorophenyl and a methylphenyl group) connected by an ethane carbon chain with a carbonyl functional group. The presence of chlorine on one phenyl ring and a methyl group on the other influences both the electronic properties and reactivity of the compound .
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone participates in various chemical reactions typical for ketones:
The compound's reactivity is influenced by the substituents on the aromatic rings, particularly the electron-withdrawing effect of the chlorine atom .
The mechanism of action for 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone has been explored primarily in biological contexts. It has shown potential activity against various biological targets:
Further research is necessary to fully elucidate its mechanism at a molecular level, including specific interactions with target proteins or pathways .
The physical and chemical properties of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 244.72 g/mol |
Boiling Point | 380.2 °C at 760 mmHg |
Melting Point | Not available |
Density | 1.165 g/cm³ |
Flash Point | 212.6 °C |
LogP | 4.32 |
Polar Surface Area | 17.07 Ų |
These properties indicate its stability at elevated temperatures and relatively low solubility in water, typical for many organic compounds with hydrophobic characteristics .
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone finds applications across various scientific fields:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5